![molecular formula C11H28N2O3Si B14198429 N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine CAS No. 847256-03-5](/img/structure/B14198429.png)
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is an organosilane compound that features both amine and methoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with a trimethoxysilane derivative. One common method is to react hexane-1,6-diamine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and continuous removal of by-products to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine undergoes several types of chemical reactions, including:
Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often occurs at elevated temperatures or in the presence of catalysts such as acids or bases.
Substitution: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Major Products
Hydrolysis and Condensation: These reactions lead to the formation of siloxane networks, which are useful in creating cross-linked polymeric materials.
Substitution: Depending on the electrophile used, various substituted amines can be formed.
Applications De Recherche Scientifique
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials, such as in the formulation of adhesives and sealants.
Biology: Employed in the modification of surfaces for biomolecule immobilization, which is useful in biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, composites, and other materials that require enhanced mechanical properties and durability.
Mécanisme D'action
The mechanism of action of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine involves the hydrolysis of its methoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process creates a strong, stable network that enhances the adhesion between different materials. The amine groups can also interact with various substrates, providing additional bonding sites and improving the overall stability of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is unique due to its longer alkyl chain compared to similar compounds. This longer chain provides greater flexibility and distance between the functional groups, which can be advantageous in certain applications where spatial separation is important. Additionally, the presence of two amine groups allows for more versatile chemical modifications and interactions.
Propriétés
Numéro CAS |
847256-03-5 |
|---|---|
Formule moléculaire |
C11H28N2O3Si |
Poids moléculaire |
264.44 g/mol |
Nom IUPAC |
N'-(2-trimethoxysilylethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-14-17(15-2,16-3)11-10-13-9-7-5-4-6-8-12/h13H,4-12H2,1-3H3 |
Clé InChI |
YZEOUJQKSLEWIL-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCNCCCCCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



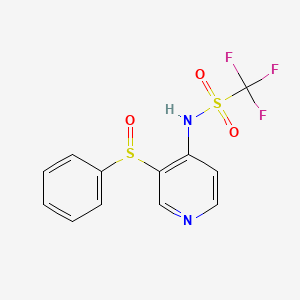

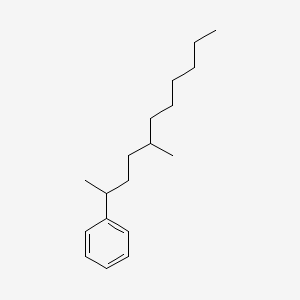
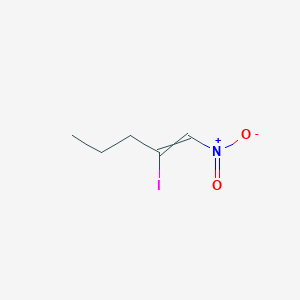
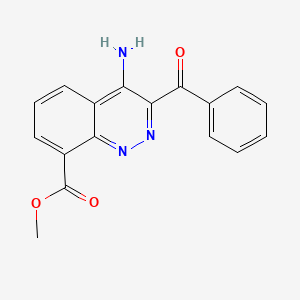
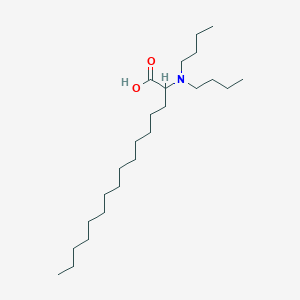


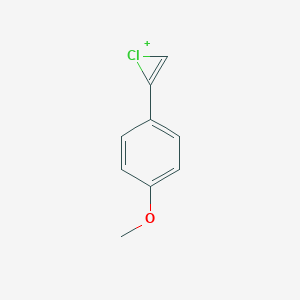



![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
